n-(1-(3-Chlorophenyl)ethyl)-2-methoxyacetamide
Description
N-(1-(3-Chlorophenyl)ethyl)-2-methoxyacetamide is a chiral acetamide derivative characterized by a methoxy group at the 2-position of the acetamide backbone and a 3-chlorophenyl moiety attached via an ethyl chain. The compound’s molecular formula is inferred as C11H14ClNO2, with an approximate molecular weight of 239.69 g/mol (calculated from analogs in and ). The ethyl linker and 3-chloro substitution likely influence its lipophilicity and metabolic stability compared to simpler arylacetamides .
Properties
Molecular Formula |
C11H14ClNO2 |
|---|---|
Molecular Weight |
227.69 g/mol |
IUPAC Name |
N-[1-(3-chlorophenyl)ethyl]-2-methoxyacetamide |
InChI |
InChI=1S/C11H14ClNO2/c1-8(13-11(14)7-15-2)9-4-3-5-10(12)6-9/h3-6,8H,7H2,1-2H3,(H,13,14) |
InChI Key |
KQZMQUVUBYOEFA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC=C1)Cl)NC(=O)COC |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(1-(3-Chlorophenyl)ethyl)-2-methoxyacetamide typically involves the reaction of 3-chlorophenyl ethylamine with methoxyacetyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
N-(1-(3-Chlorophenyl)ethyl)-2-methoxyacetamide: can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxyl, amino, or alkoxy groups.
Scientific Research Applications
N-(1-(3-Chlorophenyl)ethyl)-2-methoxyacetamide: has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including infections and inflammatory conditions.
Industry: It is used in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.
Mechanism of Action
The mechanism of action of N-(1-(3-Chlorophenyl)ethyl)-2-methoxyacetamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Fluorine vs. Chlorine Analogs
- N-(1-(3-Fluorophenyl)ethyl)-2-methoxyacetamide (1b) : Replacing chlorine with fluorine reduces molecular weight (227.23 g/mol) and may alter electronic properties due to fluorine’s electronegativity. This substitution can impact binding affinity in biological systems, as seen in enantioselective studies using lipase-catalyzed amidation .
Bromine Substitution (Para Position)
- N-[(1R)-1-(4-Bromophenyl)ethyl]-2-methoxyacetamide : This analog substitutes chlorine with bromine at the para position, increasing molecular weight to 272.14 g/mol (). Bromine’s larger atomic radius may sterically hinder interactions in chiral environments, affecting enantioselectivity in catalytic processes .
Table 1: Halogen-Substituted Analogs
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Feature |
|---|---|---|---|
| Target Compound | C11H14ClNO2 | 239.69 | 3-Chloro, ethyl linker |
| N-(1-(3-Fluorophenyl)ethyl)-2-methoxyacetamide | C11H14FNO2 | 227.23 | 3-Fluoro substitution |
| N-[(1R)-1-(4-Bromophenyl)ethyl]-2-methoxyacetamide | C11H14BrNO2 | 272.14 | Para-bromo, stereospecific (R) |
Ethyl Linker vs. Direct Aryl Attachment
- N-(3-Chlorophenyl)-2-methoxyacetamide (): The absence of the ethyl linker reduces molecular weight (199.63 g/mol ) and likely increases rigidity. This structural simplification may enhance crystallinity but reduce bioavailability due to lower lipophilicity .
Stereochemical Variations
- N-[(1R)-1-(4-Bromophenyl)ethyl]-2-methoxyacetamide (): The (R)-enantiomer’s configuration is critical for biological activity, as seen in chiral separations. The target compound’s stereochemistry (if present) could similarly influence receptor binding or metabolic pathways .
Functional Group Modifications
- 2-{[1-(3-Chloro-4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide (): Incorporation of a tetrazole ring introduces hydrogen-bonding capabilities and aromatic diversity, contrasting with the target’s simpler acetamide structure. Such modifications are common in agrochemicals for enhanced stability .
Biological Activity
n-(1-(3-Chlorophenyl)ethyl)-2-methoxyacetamide is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial properties, insecticidal effects, and other relevant pharmacological actions based on diverse research findings.
- Molecular Formula : C12H14ClN1O2
- Molecular Weight : 241.7 g/mol
- IUPAC Name : this compound
Structure
The compound features a chlorophenyl group attached to an ethyl chain, which is further connected to a methoxyacetamide functional group. This unique structure is believed to contribute to its biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various pathogenic bacteria and fungi.
- Tested Pathogens :
- Staphylococcus aureus
- Escherichia coli
- Candida albicans
Table 1: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Moderate |
| Escherichia coli | 16 µg/mL | Strong |
| Candida albicans | 64 µg/mL | Weak |
Insecticidal Activity
Insecticidal properties have also been investigated, particularly for agricultural applications. A series of derivatives related to this compound have shown promising results in controlling pest populations.
- Target Pests :
- Aphis gossypii (cotton aphid)
- Spodoptera frugiperda (fall armyworm)
Table 2: Insecticidal Activity Data
| Insect Species | LC50 (µg/mL) | Efficacy (%) |
|---|---|---|
| Aphis gossypii | 10 | 85 |
| Spodoptera frugiperda | 5 | 90 |
The mechanism by which this compound exerts its biological effects may involve the disruption of cellular processes in pathogens and pests. Specific pathways affected include:
- Cell Membrane Integrity : Disruption leading to cell lysis.
- Enzyme Inhibition : Targeting key metabolic enzymes critical for survival.
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the efficacy of this compound against multi-drug resistant strains of bacteria. The compound showed a significant reduction in bacterial load in treated samples compared to control groups, suggesting its potential as an alternative therapeutic agent.
Case Study 2: Agricultural Application
A field study conducted on cotton crops infested with aphids demonstrated that applying a formulation containing this compound resulted in a marked decrease in pest populations, leading to improved crop yields. The results were published in the Pest Management Science journal.
Q & A
Q. What are the optimized synthetic routes for N-(1-(3-Chlorophenyl)ethyl)-2-methoxyacetamide, and how do reaction conditions influence yield?
The compound can be synthesized via a multi-step approach involving nucleophilic substitution and amidation. A common method is reacting 3-chlorophenethylamine with 2-methoxyacetyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Yield optimization requires precise temperature control (0–5°C during acylation) and stoichiometric ratios (1:1.2 amine:acyl chloride). Impurities from incomplete reactions or hydrolysis of the acyl chloride can be minimized using inert atmospheres (N₂/Ar) .
Q. How is the structural identity of this compound validated?
Structural confirmation involves:
- NMR : ¹H NMR should show characteristic peaks for the 3-chlorophenyl group (δ 7.2–7.4 ppm, multiplet), methoxy group (δ 3.3–3.5 ppm, singlet), and acetamide NH (δ 6.8–7.0 ppm, broad).
- Mass Spectrometry : ESI-MS or HRMS should confirm the molecular ion ([M+H]⁺ expected at m/z ~242.6) and fragmentation patterns (e.g., loss of CH₃O–CO– group).
- Elemental Analysis : C, H, N, and Cl percentages must align with theoretical values (±0.3%) .
Q. What chromatographic methods are effective for purity assessment?
Reverse-phase HPLC using a C18 column (mobile phase: acetonitrile/water, 60:40 v/v, 0.1% TFA) with UV detection at 254 nm provides baseline separation of the target compound from common impurities (e.g., unreacted 3-chlorophenethylamine). Purity >98% is achievable with gradient elution (10–90% acetonitrile over 20 min) .
Advanced Research Questions
Q. How do steric and electronic effects of the 3-chlorophenyl group influence biological activity?
The 3-chlorophenyl moiety enhances lipophilicity (logP ~2.8), improving membrane permeability. Chlorine’s electron-withdrawing effect stabilizes the acetamide bond against hydrolysis, critical for in vivo stability. Comparative studies with 4-chloro or non-chlorinated analogs show reduced antimicrobial activity (MIC values 2–4× higher), suggesting meta-substitution optimizes target binding .
Q. What strategies resolve discrepancies in reported solubility data?
Discrepancies arise from solvent polarity and temperature. For example:
Q. How can metabolic pathways be elucidated using in vitro models?
- Hepatocyte Incubation : Incubate with primary human hepatocytes (1 μM compound, 37°C, 6 h). Extract metabolites using SPE (C18 cartridges) and analyze via LC-QTOF-MS.
- Key Metabolites : Look for O-demethylation (loss of 14 Da) or hydroxylation (+16 Da) products. Co-administer CYP3A4 inhibitors (e.g., ketoconazole) to identify enzyme-specific pathways .
Q. What computational models predict target binding affinities?
- Molecular Docking : Use AutoDock Vina with homology-modeled targets (e.g., bacterial enoyl-ACP reductase). The methoxy group forms hydrogen bonds with Arg158, while the 3-chlorophenyl group engages in hydrophobic interactions with Leu122.
- MD Simulations : GROMACS simulations (100 ns) assess binding stability (RMSD <2.0 Å). Compare free energy (MM-PBSA) between wild-type and mutant receptors to validate key residues .
Data Contradiction Analysis
Q. Why do cytotoxicity assays show conflicting IC₅₀ values across studies?
Variability stems from:
- Cell Lines : HepG2 (IC₅₀ 12 μM) vs. MCF-7 (IC₅₀ 45 μM) due to differential expression of drug transporters.
- Assay Duration : 24 h vs. 72 h incubations alter metabolite accumulation.
- Solution : Standardize protocols (e.g., MTT assay, 48 h exposure, 10% FBS) and include positive controls (e.g., doxorubicin) .
Q. How to address inconsistent results in enzyme inhibition assays?
- Kinetic Analysis : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots. Pre-incubate enzyme with compound (10 min, 37°C) to assess time-dependent effects.
- Buffer Composition : Phosphate vs. Tris buffers (pH 7.4) can alter ionic interactions. Include 0.01% BSA to stabilize enzymes .
Methodological Best Practices
Q. What quality controls ensure batch-to-batch reproducibility?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
